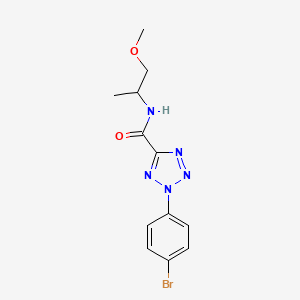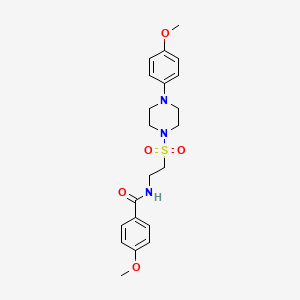![molecular formula C24H25N5O2S2 B2580682 N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105234-59-0](/img/structure/B2580682.png)
N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibitor of Aurora Kinases
N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has been identified as a potent inhibitor of Aurora kinases. It demonstrates significant inhibition of Aurora-A, Aurora-B, and Aurora-C kinases, leading to inhibited cell proliferation and good microsomal stability (Bavetsias et al., 2007).
2. Synthesis and Cytotoxic Activity
This compound has been explored for its synthesis and cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231. Specific derivatives have shown potential as inhibitors, demonstrating selective cytotoxicity against these cancer cell lines (Ding et al., 2012).
3. Antimicrobial and Cytotoxic Properties
The compound has been evaluated for its antimicrobial activities against pathogenic bacteria and Candida species. It has also been investigated for its cytotoxic properties using MTT assay, showing effectiveness against fungi and a balance between effective doses and cytotoxic doses (Mokhtari & Pourabdollah, 2013).
4. Antitumor and Antioxidant Activities
Several derivatives of this compound have been synthesized and evaluated for their antitumor and antioxidant activities. The research found promising results, highlighting the potential of these derivatives in cancer treatment and as antioxidant agents (Hamama et al., 2013).
5. Analgesic and Anti-inflammatory Activities
Novel compounds with the N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide scaffold have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. Characterization included 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography-mass spectrometry (Demchenko et al., 2015).
6. Synthesis for Clinical Candidate Development
The compound has been synthesized as part of a practical process for developing a clinical candidate, demonstrating potential for pharmaceutical development (Guillaume et al., 2003).
7. Structure-Dependent Optical Properties
The compound has been part of a study exploring its structure-dependent and environment-responsive optical properties, particularly in terms of thermal, redox, UV–Vis absorption, and emission properties (Palion-Gazda et al., 2019).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-15-8-6-9-16(2)19(15)25-18(30)14-29-23(31)21-22(20(27-29)17-10-7-13-32-17)33-24(26-21)28-11-4-3-5-12-28/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZPSCOJQIQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

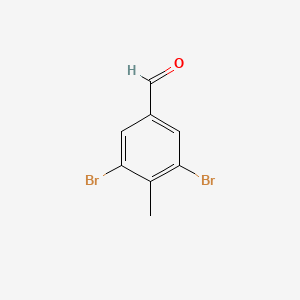
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
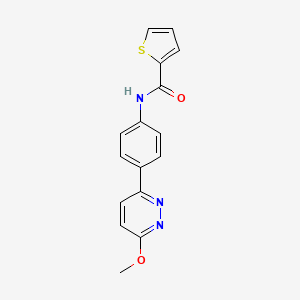
![N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2580606.png)

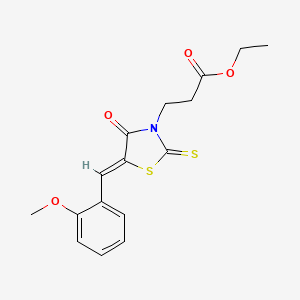
![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2580611.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)
![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)
![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)

